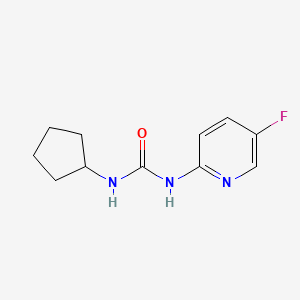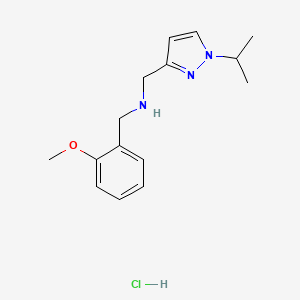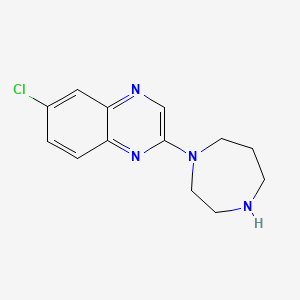![molecular formula C18H25FN6O B12237358 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237358.png)
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with cyclopropyl, fluoro, and methyl groups, as well as a piperidine ring linked to an oxadiazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the cyclopropyl and fluoro substituents, and the attachment of the piperidine and oxadiazole groups. Common synthetic routes may include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl and fluoro groups can be introduced through various methods, such as cyclopropanation and fluorination reactions, using reagents like diazomethane and fluorinating agents.
Attachment of Piperidine and Oxadiazole Groups: This step may involve nucleophilic substitution reactions, where the piperidine and oxadiazole moieties are introduced using appropriate nucleophiles and electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may confer specific pharmacological properties, leading to its investigation as a potential therapeutic agent for various diseases.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine depends on its specific interactions with molecular targets. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound’s effects may be mediated through specific signaling pathways, such as inhibition of enzyme activity or activation of receptor-mediated pathways.
Comparison with Similar Compounds
Similar Compounds
- **6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine shares structural similarities with other pyrimidine derivatives, such as:
- 6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine
- 6-cyclopropyl-5-fluoro-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H25FN6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H25FN6O/c1-12-22-15(26-23-12)10-25-7-5-13(6-8-25)9-24(2)18-16(19)17(14-3-4-14)20-11-21-18/h11,13-14H,3-10H2,1-2H3 |
InChI Key |
VJIPLEJRVNHXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CN(C)C3=NC=NC(=C3F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B12237277.png)
![3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12237278.png)
![1-(2-methoxyphenyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazine](/img/structure/B12237284.png)


![4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237296.png)

![N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12237302.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12237305.png)
![2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12237329.png)

![1-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237335.png)
![4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12237338.png)
![2-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12237343.png)
